3,5-Dichloro-2,6-difluoropyridine

Nucleophilic aromatic substitution Regioselectivity Halogenated pyridine

3,5-Dichloro-2,6-difluoropyridine (CAS 698-51-1) is a tetrahalogenated pyridine building block featuring a 2,6-difluoro-3,5-dichloro substitution pattern. This configuration confers a distinct regioselectivity profile in nucleophilic aromatic substitution (SNAr) compared to structurally related isomers, making it valuable for sequential, orthogonal functionalization.

Molecular Formula C5HCl2F2N
Molecular Weight 183.97 g/mol
CAS No. 698-51-1
Cat. No. B1298873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-difluoropyridine
CAS698-51-1
Molecular FormulaC5HCl2F2N
Molecular Weight183.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)F)F)Cl
InChIInChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKeyAYTUSKIZXVPKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2,6-difluoropyridine (CAS 698-51-1): A Differentiated Halogenated Pyridine Building Block for Selective Synthesis


3,5-Dichloro-2,6-difluoropyridine (CAS 698-51-1) is a tetrahalogenated pyridine building block featuring a 2,6-difluoro-3,5-dichloro substitution pattern [1]. This configuration confers a distinct regioselectivity profile in nucleophilic aromatic substitution (SNAr) compared to structurally related isomers, making it valuable for sequential, orthogonal functionalization [2]. The compound is a low-melting solid (mp 45–46 °C) and is commercially available at technical and high-purity grades .

Why Generic Halogenated Pyridine Selection Fails: The Case for 3,5-Dichloro-2,6-difluoropyridine


The assumption that any tetrahalogenated pyridine isomer can serve as a universal electrophilic building block is flawed. The precise placement of fluorine versus chlorine dictates the regioisomeric outcome of SNAr reactions [1]. For 3,5-dichloro-2,6-difluoropyridine, the 2,6-difluoro groups are significantly more reactive toward nucleophilic displacement than the 3,5-dichloro groups, enabling predictable and high-yielding sequential functionalization . In contrast, its isomer 2,6-dichloro-3,5-difluoropyridine (CAS 2385396-46-1) presents an inverted reactivity profile that yields a different regiochemical product distribution under identical conditions, precluding direct substitution.

Quantitative Differentiation Evidence for 3,5-Dichloro-2,6-difluoropyridine (698-51-1)


Orthogonal Reactivity from 2,6-Difluoro vs. 3,5-Dichloro Substitution

The 2,6-difluoro groups of 3,5-dichloro-2,6-difluoropyridine are activated for nucleophilic aromatic substitution (SNAr), while the 3,5-dichloro groups are essentially inert under identical conditions [1]. This is supported by the established class-level observation that a beta-chloropyridine is 10,000–100,000 times less reactive toward nucleophilic displacement than an alpha-chloro- or gamma-chloropyridine [1]. Therefore, reacting 3,5-dichloro-2,6-difluoropyridine with a single equivalent of a nucleophile leads to exclusive substitution at the 2- or 6-position, leaving the chlorine atoms intact for subsequent orthogonal reactions. In the reversed isomer, 2,6-dichloro-3,5-difluoropyridine, the chlorine atoms occupy the activated positions, fundamentally altering the selectivity and requiring entirely different synthetic planning.

Nucleophilic aromatic substitution Regioselectivity Halogenated pyridine

Solid-Phase Handling Advantage vs. Liquid Isomer

3,5-Dichloro-2,6-difluoropyridine is a solid at room temperature with a melting point of 45–46 °C . In direct contrast, its closest isomer, 2,6-dichloro-3,5-difluoropyridine (CAS 2385396-46-1), is a liquid at room temperature, with a predicted boiling point of 179.2 °C but no reported melting point .

Physical property Handling Solid-state chemistry Procurement

Proven, High-Yielding Intermediate for Fluroxypyr Herbicide

The 4-amino derivative of the target compound is the direct precursor to the broadleaf herbicide fluroxypyr [1]. A patented process demonstrates the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine (TFP) via selective mono-amination at the 4-position in aqueous ammonia, achieving an 87% yield with >98.7% purity [2]. This contrasts with other halogenated pyridine building blocks, such as its isomer 2,6-dichloro-3,5-difluoropyridine, which would require a different synthetic strategy to access the identical fluroxypyr core due to the absence of an activated 4-position leaving group for amination.

Agrochemical intermediate Herbicide synthesis Fluroxypyr Amination

Demonstrated Building Block Versatility in Combinatorial Library Synthesis

A published method specifically highlights 2,6-difluoro-3,5-dichloropyridine as the optimal starting material for the rapid parallel synthesis of 4-amino-2,6-dialkylamino-pyridine libraries [1]. The sequential displacement of the activated 2,6-difluoro groups with primary or secondary amines, followed by the 4-amino group derivatization, yields both symmetrical and unsymmetrical products in good yields under mild, combinatorial-friendly conditions. This specific synthetic application has not been reported for other tetrahalogenated pyridine isomers like 2,6-dichloro-3,5-difluoropyridine, which lack either the necessary activation or the correct leaving group profile at the alpha positions for this two-step diversification.

Combinatorial chemistry Parallel synthesis Drug discovery Amination

High-Value Application Scenarios for 3,5-Dichloro-2,6-difluoropyridine Based on Evidence


Industrial Synthesis of Fluroxypyr and Related 4-Aminopyridine Herbicides

The well-established and high-yielding (87%) industrial route to 4-amino-3,5-dichloro-2,6-difluoropyridine from TFP [1] makes the compound, by extension, a critical synthetic target. Specialty chemical manufacturers and agrochemical formulators should prioritize this compound class for cost-effective fluroxypyr production, as the differentiated reactivity ensures selective amination.

Medicinal Chemistry: Orthogonal Library Synthesis for Kinase Inhibitors

The proven ability of 2,6-difluoro-3,5-dichloropyridine to undergo predictable, sequential SNAr allows medicinal chemists to create diversified screening libraries [2]. Replacing the 2,6-fluorines with various amines, followed by palladium-catalyzed coupling at the 3,5-dichloro positions, provides access to a broad chemical space from a single precursor—a strategy that is not directly transferable to isomers with swapped halogen positions.

Small-Scale and Automated Parallel Synthesis

The solid physical state of 3,5-dichloro-2,6-difluoropyridine (mp 45–46 °C) gives it a clear handling advantage over its liquid isomer 2,6-dichloro-3,5-difluoropyridine. Procurement for automated weighing platforms and solid-dispensing systems in combinatorial chemistry and process development labs will be more straightforward, improving operational efficiency.

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